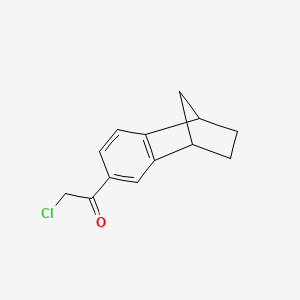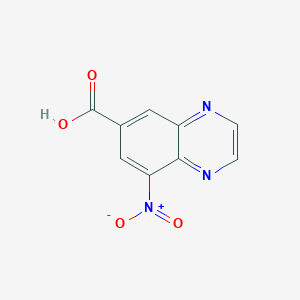
3-(Pyridin-3-yl)-1,8-naphthyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyridin-3-yl)-1,8-naphthyridin-2-amine is a heterocyclic compound that features a pyridine ring fused to a naphthyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-yl)-1,8-naphthyridin-2-amine typically involves the reaction of 3-aminopyridine with a suitable naphthyridine precursor. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where 3-aminopyridine is coupled with a halogenated naphthyridine derivative under mild conditions . Another approach involves the cyclization of a suitable precursor in the presence of a strong acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pyridin-3-yl)-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding naphthyridine oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated naphthyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Pyridin-3-yl)-1,8-naphthyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 3-(Pyridin-3-yl)-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling, leading to altered cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Pyridin-2-yl)-1,8-naphthyridin-2-amine
- 3-(Pyridin-4-yl)-1,8-naphthyridin-2-amine
- 2-(Pyridin-3-yl)-1,8-naphthyridin-3-amine
Uniqueness
3-(Pyridin-3-yl)-1,8-naphthyridin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring can affect the compound’s ability to interact with molecular targets and its overall pharmacokinetic properties .
Eigenschaften
CAS-Nummer |
60467-63-2 |
|---|---|
Molekularformel |
C13H10N4 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
3-pyridin-3-yl-1,8-naphthyridin-2-amine |
InChI |
InChI=1S/C13H10N4/c14-12-11(10-4-1-5-15-8-10)7-9-3-2-6-16-13(9)17-12/h1-8H,(H2,14,16,17) |
InChI-Schlüssel |
OUSHSWGHFKMARD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=C(N=C2N=C1)N)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![7-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11884143.png)
![(2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-yl)methanol](/img/structure/B11884145.png)

![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-5-amine](/img/structure/B11884156.png)
![(2S,3R)-2,3-Dihydrospiro[indene-1,4'-piperidine]-2,3-diol](/img/structure/B11884163.png)


